molecular formula C11H16N2O B12633602 {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-18-6

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol

Cat. No.: B12633602
CAS No.: 919106-18-6
M. Wt: 192.26 g/mol
InChI Key: XWRKSMTUMRSRKJ-UHFFFAOYSA-N
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Description

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is an organic compound with the molecular formula C7H10N2O. It is commonly used as an intermediate in organic synthesis and pharmaceutical production. This compound is known for its role in the synthesis of various medicinal compounds, including antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves the reaction of pyridine derivatives with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .

Scientific Research Applications

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antifungal agents.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-3-methanol
  • 2-(N-Methylamino)-3-hydroxymethylpyridine
  • 3-Hydroxymethyl-2-methylaminopyridine

Uniqueness

What sets {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol apart from similar compounds is its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical agents .

Properties

CAS No.

919106-18-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol

InChI

InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3

InChI Key

XWRKSMTUMRSRKJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1CO)C2=CN=CC=C2

Origin of Product

United States

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